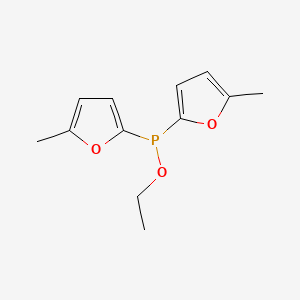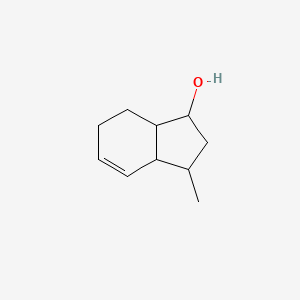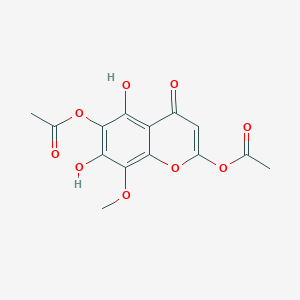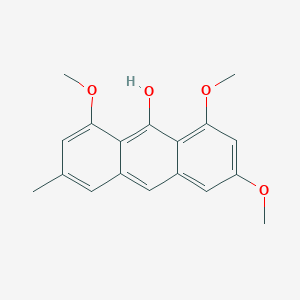
9-Anthracenol, 1,3,8-trimethoxy-6-methyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
9-Anthracenol, 1,3,8-trimethoxy-6-methyl- is an organic compound belonging to the anthracene family. This compound is characterized by its anthracene core, which is a polycyclic aromatic hydrocarbon, substituted with hydroxyl and methoxy groups. The presence of these functional groups imparts unique chemical properties and reactivity to the molecule, making it of interest in various scientific fields.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 9-Anthracenol, 1,3,8-trimethoxy-6-methyl- typically involves multi-step organic reactions. One common method starts with the methylation of anthracene derivatives, followed by hydroxylation and methoxylation. Specific conditions such as the use of methyl iodide for methylation, and methanol in the presence of a base for methoxylation, are often employed. The hydroxylation step can be achieved using reagents like hydrogen peroxide or other oxidizing agents under controlled conditions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Catalysts and optimized reaction conditions are crucial to enhance the efficiency and scalability of the process.
Types of Reactions:
Oxidation: The hydroxyl group in 9-Anthracenol, 1,3,8-trimethoxy-6-methyl- can undergo oxidation to form corresponding ketones or quinones.
Reduction: The compound can be reduced to form dihydro derivatives, particularly affecting the anthracene core.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Friedel-Crafts alkylation or acylation using aluminum chloride as a catalyst.
Major Products:
Oxidation: Anthraquinones.
Reduction: Dihydroanthracenes.
Substitution: Various substituted anthracenes depending on the electrophile used.
Chemistry:
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Photochemistry: Its unique structure makes it useful in studying photochemical reactions and processes.
Biology:
Fluorescent Probes: Due to its aromatic nature, it can be used in the development of fluorescent probes for biological imaging.
Medicine:
Drug Development: Potential use in the synthesis of pharmaceutical compounds with therapeutic properties.
Industry:
Dyes and Pigments: Utilized in the production of dyes and pigments due to its stable aromatic structure.
Organic Electronics: Employed in the development of organic semiconductors and other electronic materials.
作用机制
The mechanism by which 9-Anthracenol, 1,3,8-trimethoxy-6-methyl- exerts its effects is largely dependent on its ability to participate in various chemical reactions. The hydroxyl and methoxy groups can engage in hydrogen bonding and electron-donating interactions, influencing the compound’s reactivity and interaction with other molecules. These interactions can affect molecular targets such as enzymes or receptors in biological systems, leading to specific biochemical pathways being activated or inhibited.
相似化合物的比较
9-Anthracenemethanol: Another anthracene derivative with a hydroxymethyl group.
1,2,3,7-Tetrahydroxy-8-methoxy-6-methyl-9,10-anthraquinone: A compound with multiple hydroxyl and methoxy groups on an anthraquinone core.
8-Hydroxy-1,2,3-trimethoxy-6-methyl-9,10-anthraquinone: Similar in structure but with a different substitution pattern.
Uniqueness: 9-Anthracenol, 1,3,8-trimethoxy-6-methyl- is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. This makes it particularly valuable in specialized applications such as photochemistry and the synthesis of complex organic molecules.
属性
CAS 编号 |
138370-20-4 |
|---|---|
分子式 |
C18H18O4 |
分子量 |
298.3 g/mol |
IUPAC 名称 |
1,3,8-trimethoxy-6-methylanthracen-9-ol |
InChI |
InChI=1S/C18H18O4/c1-10-5-11-7-12-8-13(20-2)9-15(22-4)17(12)18(19)16(11)14(6-10)21-3/h5-9,19H,1-4H3 |
InChI 键 |
ALZTXUMPWBTBRJ-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC2=CC3=CC(=CC(=C3C(=C2C(=C1)OC)O)OC)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Trimethyl{[1-(octyloxy)ethenyl]oxy}silane](/img/structure/B14276780.png)
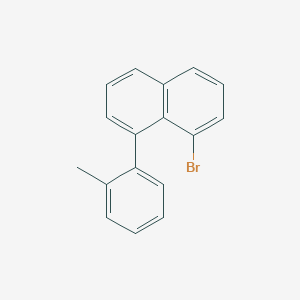
![2-[(2-Heptylphenoxy)methyl]oxirane](/img/structure/B14276800.png)
![2-Propenoic acid, 2-methyl-, 2-hydroxy-3-[(2-hydroxybutyl)[2-(2-oxo-1-imidazolidinyl)ethyl]amino]propyl ester](/img/structure/B14276805.png)
![Silane, [(3,6-dihydro-2H-thiopyran-4-yl)oxy]trimethyl-](/img/structure/B14276810.png)
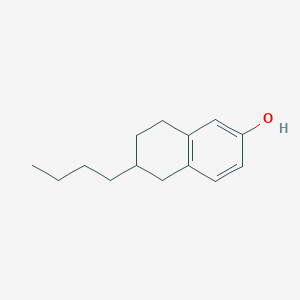
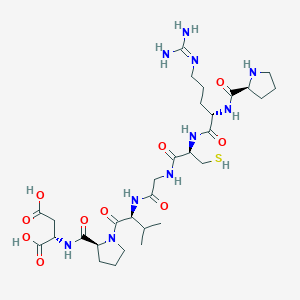
![Ethanone, 1-[4-[(6-bromohexyl)oxy]phenyl]-](/img/structure/B14276823.png)
![Methyl 6-[(12-aminododecyl)amino]-6-oxohexanoate](/img/structure/B14276829.png)
![2,3,5,7-Tetrahydro-1H-1lambda~6~,4lambda~6~,6lambda~6~-thieno[3,4-b][1,4]dithiine-1,1,4,4,6,6-hexone](/img/structure/B14276831.png)
![4-[(2-Iodophenyl)methoxy]but-2-en-1-ol](/img/structure/B14276833.png)
